Decahydroquinoline-2-carboxylic acid hydrochloride
Overview
Description
Decahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 253136-28-6 . It has a molecular weight of 219.71 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17NO2.ClH/c12-10 (13)9-6-5-7-3-1-2-4-8 (7)11-9;/h7-9,11H,1-6H2, (H,12,13);1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s molecular weight is 219.71 .Scientific Research Applications
1. Route to trans-Fused Decahydroquinoline Systems
A study by Maldaner and Pilli (2000) described a stereoselective route to trans-fused 2-substituted decahydroquinoline systems. This process involves the addition of allyl tri-n-butyltin to a disubstituted N-acyliminium ion derived from glutarimide, followed by ring-closing metathesis (seven steps, 13% overall yield from lactam 4) (Maldaner & Pilli, 2000).
2. Potential for Antiplasmodial and Antitrypanosomal Activity
Wright et al. (2002) isolated three alkaloids from a new tunicate species, belonging to the genus Didemnum, possessing an unusual and rare decahydroquinoline skeleton. These alkaloids showed significant and selective antiplasmodial and antitrypanosomal activity, indicating potential as lead structures for developing new antimalarial drugs (Wright et al., 2002).
3. Synthesis of Opioid Receptor Antagonists
Ukrainets et al. (2010) synthesized hydrochloride salts of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as potential biologically active compounds. Pharmacological testing indicated these compounds' potential for developing highly efficient opioid receptor antagonists (Ukrainets et al., 2010).
4. Key Intermediate in Trandolapril Synthesis
Wang Junfang (2012) described the synthesis of Benzyl trans-octahydro-1H-indole-2-carboxylate hydrochloride, a key intermediate in the synthesis of trandolapril, from cyclohexanone and acrylonitrile. This process involved several steps, including Michael addition, cyclization, and chiral separation (Wang Junfang, 2012).
5. Acetylenic Hydroperoxides Synthesis
Dikusar et al. (2001) worked on 2e-Methyldecahydroquinolin-4-one, reacting it with lithium tert-alkylperoxy acetylides to prepare 4-hydroxy-2e-methyl-4-(2-methyl-2-tert-alkylperoxy-1-butyn-4-yl)decahydroquinolines. These compounds showed reactivity with carboxylic acids and methyl iodide, producing corresponding salts (Dikusar et al., 2001).
6. Antitubercular Activity
Marvadi et al. (2020) synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity. These compounds were prepared by oxidizing the respective aldehyde with sodium chlorite and H2O2, then coupling with various amines. Several analogs were identified as promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h7-9,11H,1-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYFBPJZSHASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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